N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S/c1-10-21-17-18(29-10)16(14-4-3-7-28-14)23-24(19(17)26)9-15(25)22-11-5-6-13(27-2)12(20)8-11/h3-8H,9H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPWSANKOWUOLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)OC)Cl)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes available literature to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
The compound can be characterized by its molecular formula and a molecular weight of approximately 417.9 g/mol. Its structure includes a thiazolo-pyridazine core, which is known for various biological activities.
Anticancer Activity
Research indicates that derivatives of thiazolo-pyridazine compounds exhibit significant anticancer properties. For example, studies have shown that certain thiazolopyridine derivatives inhibit histone deacetylases (HDACs), leading to antiproliferative effects in various cancer cell lines. These compounds have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for cancer therapy .
Inhibition of Leukotriene Receptors
In a study investigating related compounds, it was found that certain derivatives exhibited strong inhibition of calcium mobilization in CHO cells overexpressing human BLT(1) and BLT(2) receptors. This suggests potential anti-inflammatory properties, as leukotriene receptors are involved in inflammatory responses .
- HDAC Inhibition : Compounds similar to this compound have been shown to inhibit HDACs, which play a crucial role in the regulation of gene expression related to cell proliferation and survival .
- Calcium Mobilization Inhibition : The inhibition of calcium mobilization in specific receptor systems indicates a mechanism that could reduce inflammatory responses and potentially affect cancer cell signaling pathways .
Study on Antiproliferative Effects
A significant study evaluated the antiproliferative activity of thiazolopyridine derivatives against breast and prostate cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 10 µM, with specific derivatives showing enhanced activity compared to standard treatments .
Cytotoxicity Assessment
Another research effort focused on evaluating the cytotoxic effects of similar compounds on melanoma cells. The study concluded that certain derivatives exhibited selective cytotoxicity towards melanoma cells while sparing normal cells, highlighting their potential as targeted therapies for resistant cancer types .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The compound shares structural similarities with several derivatives documented in the literature. Below is a detailed comparison based on substituent variations, synthesis routes, and inferred properties:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Bioactivity: The furan-2-yl group in the target compound introduces an electron-rich aromatic system, which may facilitate interactions with hydrophobic pockets in biological targets, such as ATP-binding sites in kinases . 4-Fluorophenyl () and 4-chlorophenyl substituents enhance steric and electronic effects, which could influence receptor selectivity .
Synthetic Considerations :
- The synthesis of such compounds typically involves coupling acetamide derivatives with heterocyclic cores under mild conditions. For example, highlights the use of cesium carbonate and dry DMF for analogous reactions, suggesting a scalable route for the target compound .
Metabolic and Pharmacokinetic Profiles: The 3-chloro-4-methoxyphenyl group in the target compound may confer resistance to oxidative metabolism compared to non-halogenated analogs . Thienyl-containing derivatives () are predicted to have longer half-lives due to higher metabolic stability, whereas furan-based compounds might undergo faster hepatic clearance .
Q & A
Q. How should researchers resolve contradictions in reported biological efficacy data?
- Orthogonal Assays : Validate cytotoxicity findings using both MTT and ATP-based luminescence assays to rule out false positives .
- Meta-Analysis : Compare results across cell lines (e.g., HeLa vs. HepG2) and adjust for batch-specific impurities via HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
